N-(2,6-Dimethylphenyl)-5-methyl-3-isoxazolecarboxamide (D2624) is a novel anticonvulsant agent belonging to a series of experimental anticonvulsants structurally related to lidocaine. [] It is a synthetic organic compound that has garnered research interest for its potential therapeutic applications. Studies have primarily focused on its pharmacokinetic properties, metabolic pathways, and potential as a lead compound for the development of new anticonvulsant drugs.
While the specific synthesis of D2624 is not detailed in the provided abstracts, its metabolic byproduct D3017 (the primary alcohol derivative) is synthesized through a different route. [] This synthesis involves the cycloaddition of carbethoxyformonitrile oxide to N-[4-(trifluoromethyl)phenyl]-3-pyrrolidino-2-butenamide, followed by spontaneous elimination of pyrrolidine and hydrolysis of the resulting ethyl ester. This information suggests potential pathways for D2624 synthesis, possibly involving amide formation with 2,6-dimethylaniline and a suitable 5-methyl-3-isoxazolecarboxylic acid derivative.
Although the abstracts provided do not contain a detailed molecular structure analysis of D2624, its chemical structure can be deduced from its name and its relationship to other compounds like rogletimide. [] D2624 consists of a central isoxazole ring substituted at the 3-position with a carboxamide group. The nitrogen of the amide is further linked to a 2,6-dimethylphenyl group, and the 5-position of the isoxazole carries a methyl substituent. Further structural analysis, including bond lengths, angles, and preferred conformations, would require computational studies or experimental data like X-ray crystallography.
D2624 undergoes significant metabolism in rats and humans, primarily through oxidative and hydrolytic pathways. [] The primary metabolic reactions include:
The primary scientific application of D2624 explored in the provided abstracts is its potential as an anticonvulsant agent. [] Studies in rats demonstrate its efficacy in antagonizing maximal electroshock (MES) induced seizures. [] Notably, it was found to be more effective than other anticonvulsants like phenytoin and valproate.
CAS No.: 18465-19-5
CAS No.: 15575-14-1
CAS No.: 113834-91-6
CAS No.: 36678-05-4
CAS No.: